methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate
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Overview
Description
CP-Ome-enkephalin is a synthetic analog of enkephalin, an endogenous opioid peptide. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. They bind to the body’s opioid receptors, primarily the delta and mu opioid receptors, to exert their effects . CP-Ome-enkephalin is designed to mimic the natural enkephalins but with enhanced stability and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP-Ome-enkephalin involves the incorporation of cyclopropane-containing dipeptide subunits into the enkephalin framework. This method relies on a highly diastereoselective and enantioselective cyclopropanation step coupled with a novel variant of the Weinreb protocol . The process includes the following steps:
- Preparation of substituted cyclopropanes.
- Incorporation of the cyclopropane subunit into the enkephalin framework.
- Purification using flash chromatography and other techniques.
Industrial Production Methods: Industrial production of CP-Ome-enkephalin involves large-scale synthesis using automated peptide synthesizers. The process includes:
- Solid-phase peptide synthesis (SPPS) to assemble the peptide chain.
- Cyclopropanation and other modifications.
- Purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: CP-Ome-enkephalin undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Scientific Research Applications
CP-Ome-enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of opioid peptides.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions.
Industry: Utilized in the development of new analgesics and other pharmaceutical products
Mechanism of Action
CP-Ome-enkephalin exerts its effects by binding to the delta and mu opioid receptors in the body. These receptors are G-protein-coupled receptors that, when activated, inhibit the release of neurotransmitters involved in pain signaling. This leads to reduced pain perception and increased pain tolerance . The molecular targets and pathways involved include:
Delta and Mu Opioid Receptors: Primary targets for CP-Ome-enkephalin.
G-Protein Signaling Pathways: Involved in the downstream effects of receptor activation.
Comparison with Similar Compounds
CP-Ome-enkephalin is similar to other enkephalin analogs, such as:
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different pharmacological properties.
Met-enkephalin: A naturally occurring enkephalin with a methionine residue at the C-terminus.
Dual Enkephalinase Inhibitors (DENKIs): Compounds that inhibit the degradation of enkephalins, enhancing their effects.
Uniqueness: CP-Ome-enkephalin is unique due to its enhanced stability and potency compared to natural enkephalins. The incorporation of cyclopropane-containing subunits provides conformational constraints that improve its pharmacological profile .
Properties
CAS No. |
117783-82-1 |
---|---|
Molecular Formula |
C31H41N5O7 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
InChI Key |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyms |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
Origin of Product |
United States |
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